molecular formula C12H12N2S B13529851 4-(1-phenylcyclopropyl)-2-Thiazolamine

4-(1-phenylcyclopropyl)-2-Thiazolamine

Cat. No.: B13529851
M. Wt: 216.30 g/mol
InChI Key: VFHGEXADADSFSS-UHFFFAOYSA-N
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Description

4-(1-phenylcyclopropyl)-2-Thiazolamine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The phenylcyclopropyl group attached to the thiazole ring adds unique structural and chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-phenylcyclopropyl)-2-Thiazolamine typically involves the cyclopropanation of a phenyl-substituted alkene followed by the introduction of the thiazole ring. One common method is the reaction of 1-phenylcyclopropanol with thioamide under acidic conditions to form the thiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-phenylcyclopropyl)-2-Thiazolamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: The phenyl group and the thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.

    Substitution: Various substituted thiazole and phenyl derivatives.

Scientific Research Applications

4-(1-phenylcyclopropyl)-2-Thiazolamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(1-phenylcyclopropyl)-2-Thiazolamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylcyclopropylamine: A compound with a similar cyclopropyl group but lacking the thiazole ring.

    2-Aminothiazole: A simpler thiazole derivative without the phenylcyclopropyl group.

    4-Phenylthiazole: A thiazole derivative with a phenyl group but without the cyclopropyl moiety.

Uniqueness

4-(1-phenylcyclopropyl)-2-Thiazolamine is unique due to the combination of the phenylcyclopropyl group and the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its structural complexity allows for diverse chemical modifications and interactions with biological targets, setting it apart from simpler thiazole or cyclopropyl derivatives.

Properties

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

4-(1-phenylcyclopropyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C12H12N2S/c13-11-14-10(8-15-11)12(6-7-12)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,13,14)

InChI Key

VFHGEXADADSFSS-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)C3=CSC(=N3)N

Origin of Product

United States

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